molecular formula C13H22O3 B14568440 Acetic acid;2-(2,6,6-trimethylcyclohexen-1-yl)ethenol CAS No. 61350-89-8

Acetic acid;2-(2,6,6-trimethylcyclohexen-1-yl)ethenol

Cat. No.: B14568440
CAS No.: 61350-89-8
M. Wt: 226.31 g/mol
InChI Key: WXRIAQPYUCBPHC-UHFFFAOYSA-N
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Description

Acetic acid;2-(2,6,6-trimethylcyclohexen-1-yl)ethenol is an organic compound with the molecular formula C13H20O2. This compound is characterized by the presence of a cyclohexene ring substituted with three methyl groups and an ethenol group, which is further connected to an acetic acid moiety. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(2,6,6-trimethylcyclohexen-1-yl)ethenol typically involves the following steps:

    Starting Material: The synthesis begins with 2,6,6-trimethylcyclohexene, which is a commercially available compound.

    Addition of Ethenol Group: The ethenol group is introduced through a reaction with an appropriate reagent under controlled conditions.

    Formation of Acetic Acid Moiety:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance the reaction rate.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction.

    Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-(2,6,6-trimethylcyclohexen-1-yl)ethenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.

Major Products Formed

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Acetic acid;2-(2,6,6-trimethylcyclohexen-1-yl)ethenol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-(2,6,6-trimethylcyclohexen-1-yl)ethenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and context, but may include metabolic pathways, signaling cascades, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6,6-trimethylcyclohexen-1-yl)ethanol: A closely related compound with similar structural features but different functional groups.

    2-(2,6,6-trimethylcyclohexen-1-yl)acetic acid: Another related compound with an acetic acid moiety but different overall structure.

Uniqueness

Acetic acid;2-(2,6,6-trimethylcyclohexen-1-yl)ethenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61350-89-8

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

acetic acid;2-(2,6,6-trimethylcyclohexen-1-yl)ethenol

InChI

InChI=1S/C11H18O.C2H4O2/c1-9-5-4-7-11(2,3)10(9)6-8-12;1-2(3)4/h6,8,12H,4-5,7H2,1-3H3;1H3,(H,3,4)

InChI Key

WXRIAQPYUCBPHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CO.CC(=O)O

Origin of Product

United States

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